Cas no 84766-91-6 (Tert-butyl 2-hydroxypyrrolidine-1-carboxylate)

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate structure
84766-91-6 structure
Nome del prodotto:Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
Numero CAS:84766-91-6
MF:C9H17NO3
MW:187.236182928085
MDL:MFCD09031185
CID:707485
PubChem ID:13113491

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Pyrrolidinecarboxylicacid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
    • 2-Hydroxy-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
    • N-Boc-Pyrrolidin-2-Ol
    • TERT‐BUTYL 2‐HYDROXY‐1‐PYRROLIDINECARBOXYLATE
    • 1-Boc-2-hydroxypyrrolidine
    • N-BOC PRROLIDIN-2-OL
    • AK158067
    • 2-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • N-tert-butoxycarbonyl-2-hydroxypyrrolidine
    • FCH864176
    • 1-(tert-Butoxycarbonyl)pyrrolidine-2-ol
    • SY046084
    • AX8143557
    • 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • tert-Butyl 2-hydroxy-1-pyrrolidinecarboxylate
    • CS-D0581
    • AKOS006290080
    • SCHEMBL559852
    • DTXSID10518803
    • F14813
    • MFCD09031185
    • DS-9136
    • 84766-91-6
    • Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
    • MDL: MFCD09031185
    • Inchi: 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3
    • Chiave InChI: NUYWPLSBEHXOHO-UHFFFAOYSA-N
    • Sorrisi: O=C(N1C(O)CCC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 187.12084340g/mol
  • Massa monoisotopica: 187.12084340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 198
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8
  • XLogP3: 1.6

Proprietà sperimentali

  • Punto di ebollizione: 273.3°C at 760 mmHg

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Informazioni sulla sicurezza

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-D0581-100mg
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
100mg
$29.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050847-10g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 98%
10g
¥1970.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-1g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
1g
¥215.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2633-250MG
tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 97%
250MG
¥ 125.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-100mg
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
100mg
¥56.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T99780-5g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
5g
¥857.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL261-1g
Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
1g
3839CNY 2021-05-08
Alichem
A109006311-1g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95%
1g
$378.00 2023-08-31
ChemScence
CS-D0581-1g
N-BOC PRROLIDIN-2-OL
84766-91-6 ≥98.0%
1g
$98.0 2022-04-26
eNovation Chemicals LLC
Y1044142-1g
tert-Butyl 2-hydroxypyrrolidine-1-carboxylate
84766-91-6 95+%
1g
$80 2024-06-07

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: Dichloromethane
Riferimento
(Diacetoxyiodo)benzene
Moriarty, Robert M.; Chany, Calvin J. II; Kosmeder, Jerome W. II, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-9

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Potassium acetate Solvents: Water ;  -78 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water ;  -78 °C → rt
Riferimento
Enantioselective synthesis of martinelline chiral core and its diastereomer using asymmetric tandem Michael-aldol reaction
Yoshitomi, Yayoi; Arai, Hiromi; Makino, Kazuishi; Hamada, Yasumasa, Tetrahedron, 2008, 64(51), 11568-11579

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  -78 °C; 5 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
Riferimento
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; Kattanguru, Pullaiah; Tomashenko, Olesya A.; Karpowicz, Rafal; Siemiaszko, Gabriela; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  1 h, rt
Riferimento
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; Carnovale, Caterina; Giofre, Salvatore V.; Iannazzo, Daniela, Tetrahedron Letters, 2011, 52(51), 6880-6882

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C
Riferimento
Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines
Gawley, Robert E.; Barolli, Graciela; Madan, Sachin; Saverin, Michele; O'Connor, Sean, Tetrahedron Letters, 2004, 45(8), 1759-1761

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
Riferimento
Homochiral lithium amides for the asymmetric synthesis of β-amino acids
Davies, Stephen G.; Garrido, Narciso M.; Kruchinin, Dennis; Ichihara, Osamu; Kotchie, Luke J.; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1793-1811

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -78 °C; 1.5 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Water
1.6 Reagents: Potassium sodium tartrate Solvents: Water ;  5 min
Riferimento
One-Pot Double-Annulation Strategy for the Synthesis of Unusual Fused Bis-Heterocycles
Abdul-Rashed, Shukree; Alachouzos, Georgios ; Brennessel, William W. ; Frontier, Alison J., Organic Letters, 2020, 22(11), 4350-4354

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  20 min, rt
Riferimento
Synthesis of Tylocrebrine and Related Phenanthroindolizidines by VOF3-Mediated Oxidative Aryl-Alkene Coupling
Niphakis, Micah J.; Georg, Gunda I., Organic Letters, 2011, 13(2), 196-199

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water
Riferimento
Palladium-Catalyzed Difunctionalization of Enol Ethers to Amino Acetals with Aminals and Alcohols
Xie, Yinjun; Hu, Jianhua; Xie, Pan; Qian, Bo; Huang, Hanmin, Journal of the American Chemical Society, 2013, 135(49), 18327-18330

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  1 h, -40 °C
Riferimento
On the synthesis of α-amino sulfoxides
Rayner, Peter J.; Gelardi, Giacomo; O'Brien, Peter; Horan, Richard A. J.; Blakemore, David C., Organic & Biomolecular Chemistry, 2014, 12(21), 3499-3512

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Riferimento
A Facile Preparation of Enecarbamates
Dieter, R. Karl; Sharma, Ram R., Journal of Organic Chemistry, 1996, 61(12), 4180-4184

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 80 min, 78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water
Riferimento
Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)-H Functionalization
Chen, Mo ; Ventura, Austin M. ; Das, Soumik ; Ibrahim, Ammar F. ; Zimmerman, Paul M. ; et al, Journal of the American Chemical Society, 2023, 145(37), 20176-20181

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ;  overnight, rt
Riferimento
Synthesis of N'-substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides
Freeman, Noam S.; Hurevich, Mattan; Gilon, Chaim, Tetrahedron, 2009, 65(8), 1737-1745

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  30 h, 20 bar, 70 °C
Riferimento
Tandem hydroformylation-hydrazone formation-Fischer indole synthesis: A novel approach to tryptamides
Schmidt, Axel M.; Eilbracht, Peter, Organic & Biomolecular Chemistry, 2005, 3(12), 2333-2343

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  -78 °C → rt; 3 h, rt
Riferimento
Bronsted acid catalyzed regioselective aza-Ferrier reaction: a novel synthetic method for α-(N-Boc-2-pyrrolidinyl) aldehydes
Tayama, Eiji; Otoyama, Seijun; Isaka, Wataru, Chemical Communications (Cambridge, 2008, (35), 4216-4218

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
Riferimento
New synthesis of a pyrroloquinoline skeleton, the Martinelline core, using a tandem Michael-aldol strategy
Hara, Osamu; Sugimoto, Kazuhiko; Makino, Kazuishi; Hamada, Yasumasa, Synlett, 2004, (9), 1625-1627

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  45 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Solvents: Water
Riferimento
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs
Peixoto, Sabrina; Nguyen, Tuan Minh; Crich, David; Delpech, Bernard; Marazano, Christian, Organic Letters, 2010, 12(21), 4760-4763

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water ;  10 h, rt
1.2 Reagents: Sodium carbonate ;  pH 6.5, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Riferimento
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket
Omran, Anahid; Eslamimehr, Shakiba; Crider, A. Michael; Neumann, William L., Bioorganic & Medicinal Chemistry Letters, 2018, 28(10), 1897-1902

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Raw materials

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Preparation Products

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:84766-91-6)Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
CL8093
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:84766-91-6)Tert-butyl 2-hydroxypyrrolidine-1-carboxylate
A864004
Purezza:99%
Quantità:25g
Prezzo ($):533.0